5-methyl-N-(2-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-N-(2-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
5-methyl-N-(2-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in electron transfer processes, while the triazolopyrimidine core can interact with nucleic acids or proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Lacks the nitro group, resulting in different reactivity and biological activity.
5-methyl-N-(2-methylphenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior.
Uniqueness
The presence of the nitrophenyl group in 5-methyl-N-(2-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide imparts unique electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C20H18N6O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18N6O3/c1-12-5-3-4-6-16(12)24-19(27)17-13(2)23-20-21-11-22-25(20)18(17)14-7-9-15(10-8-14)26(28)29/h3-11,18H,1-2H3,(H,24,27)(H,21,22,23) |
InChI Key |
FTUFPVPWASWBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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